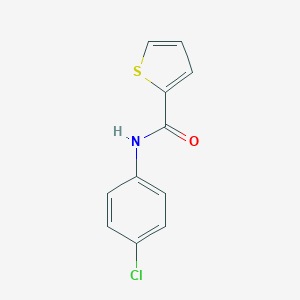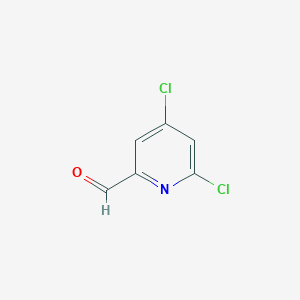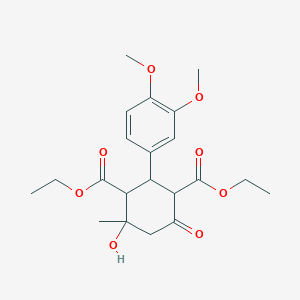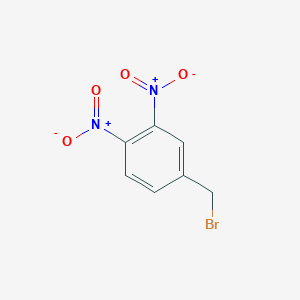![molecular formula C12H10Br2O3 B188577 5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one CAS No. 25867-84-9](/img/structure/B188577.png)
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one, commonly known as DBSPO, is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of DBSPO involves its ability to bind to metal ions and form a complex. This complex can then undergo a photochemical reaction, generating reactive oxygen species that can damage cells and tissues. This mechanism has been utilized in the treatment of cancer, where DBSPO is used as a photosensitizer to selectively target cancer cells.
Biochemical and Physiological Effects:
DBSPO has been shown to have minimal toxicity and low cytotoxicity. It has been found to be biocompatible and non-toxic to cells. DBSPO has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal fluorescent probe for bioimaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
DBSPO has several advantages for lab experiments, including its high quantum yield, long fluorescence lifetime, and biocompatibility. However, it is important to note that DBSPO is sensitive to pH and temperature, and its fluorescence properties can be affected by environmental factors. Therefore, careful experimental design and optimization are necessary to obtain accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the use of DBSPO in scientific research. One potential application is in the development of targeted drug delivery systems, where DBSPO can be used as a photosensitizer to selectively target cancer cells. Another potential application is in the development of new fluorescent probes for bioimaging, where DBSPO can be modified to target specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of DBSPO and its potential applications in the fields of photodynamic therapy and bioimaging.
Synthesemethoden
The synthesis of DBSPO involves a multistep process that starts with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with bromine to form 2,2-dibromo-1,3-dioxolane. This is followed by a reaction with 1,3-cyclohexadiene to form the spirocyclic compound. The final step involves a reaction with acetic anhydride to form DBSPO.
Wissenschaftliche Forschungsanwendungen
DBSPO has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for the treatment of cancer. DBSPO has been shown to have potential applications in the fields of bioimaging, drug delivery, and photodynamic therapy.
Eigenschaften
CAS-Nummer |
25867-84-9 |
|---|---|
Molekularformel |
C12H10Br2O3 |
Molekulargewicht |
362.01 g/mol |
IUPAC-Name |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
InChI-Schlüssel |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Kanonische SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Andere CAS-Nummern |
25867-84-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)



![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)






![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)